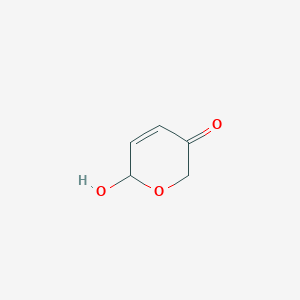

6-hydroxy-2H-pyran-3(6H)-one

Descripción general

Descripción

6-Hydroxy-2H-pyran-3(6H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a product of the enzymatic Achmatowicz reaction .

Synthesis Analysis

The synthesis of 6-hydroxy-2H-pyran-3(6H)-one can be achieved through the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant . This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% . With suitable substituted furan-2-yl carbinols as substrates, the procedure allows the efficient preparation of (2H)-pyran-2,5(6H)-diones in a single step .Molecular Structure Analysis

The molecular structure of 6-hydroxy-2H-pyran-3(6H)-one is complex and has been the subject of various studies . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis

The 6-hydroxy-2H-pyran-3(6H)-ones are esterified stereoselectively with acetic and formic acid, and with several amino acids and peptide derivatives using the DCC/DMAP method . The direct synthesis of the 6-alkoxy derivatives is also studied .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-2H-pyran-3(6H)-one are complex and have been the subject of various studies . More detailed information about its properties can be found in the referenced papers .Aplicaciones Científicas De Investigación

Synthesis of Disaccharides

6-Hydroxy-2H-pyran-3(6H)-one is employed in the synthesis of various disaccharides. Its ability to form glycosidic linkages with monosaccharides enables the creation of a diverse array of disaccharides through the modification of the 3-pyrone moiety (Grynkiewicz & Zamojski, 1978).

Synthesis of Pyrrolidinone Derivatives

The compound is also utilized in the synthesis of various 5-substituted 2-pyrrolidinone derivatives, starting from aldehydes or ketones. This process involves Jones oxidation, hydrogenation, oxime formation, and catalytic hydrogenation (Georgiadis, Haroutounian, & Apostolopoulos, 1991).

Development of Chelating Compounds

Research also includes the synthesis of new 3-hydroxy-4H-pyran-4-one type chelators, starting from naturally occurring acids and employing 6-Hydroxy-2H-pyran-3(6H)-one as a key intermediate (Mischie et al., 2002).

Synthesis of Biologically Active Compounds

6-Hydroxy-2H-pyran-3(6H)-one is used in synthesizing α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one from bio-based derivatives. This reaction is significant for preparing compounds with molecular motifs found in natural products (Gelmini et al., 2016).

Synthesis of Antimicrobial Agents

Derivatives of 6-Hydroxy-2H-pyran-3(6H)-one have been synthesized and shown significant activity against gram-positive bacteria. The alpha, beta-enone system in these derivatives is essential for their activity (Georgiadis, Couladouros, & Delitheos, 1992).

Anti-corrosion Applications

Pyran-2-one derivatives, related to 6-Hydroxy-2H-pyran-3(6H)-one, have been evaluated for corrosion inhibition performance on mild steel in acidic media. These derivatives demonstrate significant inhibition potential, suggesting their application in anti-corrosion treatments (El Hattak et al., 2021).

Electrocatalytic Reactions

6-Hydroxy-2H-pyran-3(6H)-one is involved in electrocatalytic cascade reactions of aldehydes, forming functionalized 3-acetoacetylcoumarins. This novel process is environmentally friendly and advantageous for biomedical applications (Elinson et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-hydroxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABLGZTHBBHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445909 | |

| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-2H-pyran-3(6H)-one | |

CAS RN |

35436-57-8 | |

| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35436-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

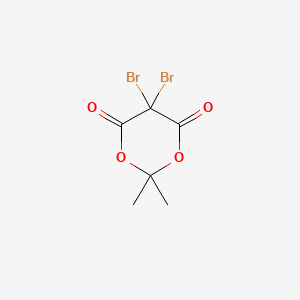

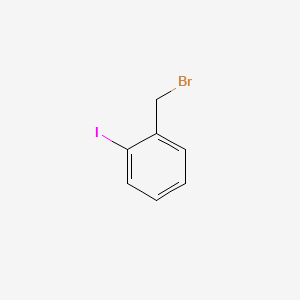

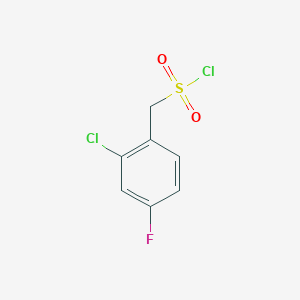

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)

![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)